REACTION_CXSMILES
|
[C:1](O)([CH3:4])([CH3:3])[CH3:2].[OH:6][C:7]1[CH:15]=[C:14]([OH:16])[CH:13]=[CH:12][C:8]=1[C:9]([OH:11])=[O:10].FC(F)(F)C(O)=O.S(=O)(=O)(O)O>CCCCCC>[C:1]([C:13]1[C:14]([OH:16])=[CH:15][C:7]([OH:6])=[C:8]([CH:12]=1)[C:9]([OH:11])=[O:10])([CH3:4])([CH3:3])[CH3:2]
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Name
|
|
Quantity
|
14.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
2312 mg
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)O)C=CC(=C1)O
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Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0.43 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
ice water
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added in this order under argon atmosphere
|
Type
|
STIRRING
|
Details
|
The reacting solution was stirred at room temperature for 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at a bath temperature of 80° C. for further 2.5 hours
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
FILTRATION
|
Details
|
The deposited solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water and hexane
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C(=CC(=C(C(=O)O)C1)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.13 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 67.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |